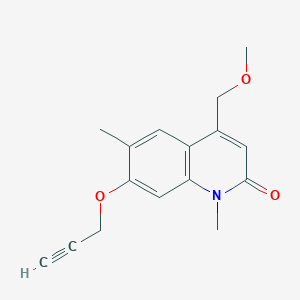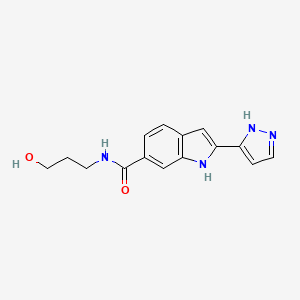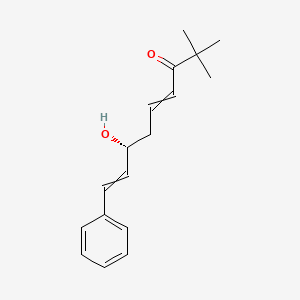![molecular formula C13H16O6 B14208291 Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- CAS No. 828271-82-5](/img/structure/B14208291.png)
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- is a chemical compound with the molecular formula C13H16O6 It is known for its unique structure, which includes a propanedioic acid backbone with a 2-(2,5-dimethoxyphenyl)ethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- typically involves the reaction of 2,5-dimethoxyphenethylamine with malonic acid derivatives. One common method is the Knoevenagel condensation, where the amine reacts with diethyl malonate in the presence of a base such as piperidine. The reaction is followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Malonic acid: A simpler dicarboxylic acid with the formula CH2(COOH)2.
Dimethyl malonate: An ester derivative of malonic acid.
2,5-Dimethoxyphenethylamine: The amine precursor used in the synthesis of the compound.
Uniqueness
Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propanedioic acid backbone with a 2-(2,5-dimethoxyphenyl)ethyl group makes it a versatile compound for various applications.
特性
CAS番号 |
828271-82-5 |
|---|---|
分子式 |
C13H16O6 |
分子量 |
268.26 g/mol |
IUPAC名 |
2-[2-(2,5-dimethoxyphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C13H16O6/c1-18-9-4-6-11(19-2)8(7-9)3-5-10(12(14)15)13(16)17/h4,6-7,10H,3,5H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
NCVMSDJRJKVQMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CCC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)

![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)

![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)
![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)

![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)

![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)
![2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde](/img/structure/B14208278.png)

